molecular formula C6H4ClN3O B6319998 4-Chloro-6-methoxypyrimidine-5-carbonitrile CAS No. 425394-86-1

4-Chloro-6-methoxypyrimidine-5-carbonitrile

Cat. No.: B6319998
CAS No.: 425394-86-1
M. Wt: 169.57 g/mol
InChI Key: RYCFHVBSKVGIHY-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a chlorine atom at position 4, a methoxy group at position 6, and a cyano group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing cyano and chloro groups, which activate the pyrimidine ring for nucleophilic substitution and cyclization reactions .

Properties

IUPAC Name

4-chloro-6-methoxypyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCFHVBSKVGIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591308
Record name 4-Chloro-6-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425394-86-1
Record name 4-Chloro-6-methoxy-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425394-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely employed for introducing chlorine atoms into pyrimidine systems. A patented method demonstrates the conversion of 4-chloro-6-methoxypyrimidine to 4,6-dichloropyrimidine using POCl₃ in the presence of anhydrous organic amines like dimethylformamide (DMF) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds at 80–100°C for 7 hours, followed by reduced-pressure distillation to remove excess POCl₃. Subsequent crystallization from ethylene dichloride yields 4,6-dichloropyrimidine with 95.6% purity. Although this method targets a dichlorinated product, it provides a foundational framework for selective chlorination at position 4 when modifying reaction stoichiometry.

Phosgene Gas as a Chlorinating Agent

Cyano Group Introduction at Position 5

Nucleophilic Substitution with Cyanide Sources

The cyano group at position 5 is introduced via nucleophilic aromatic substitution. A one-pot synthesis leveraging ammonium chloride under solvent-free conditions reacts substituted benzaldehydes, malononitrile, and urea derivatives to form pyrimidine-5-carbonitriles. While this method primarily generates unsubstituted carbonitriles, modifying the aldehyde precursor to include methoxy and chloro substituents could yield the target compound. For example, using 4-chlorobenzaldehyde and methoxy-acetaldehyde in the presence of malononitrile may direct cyano placement at position 5.

Vilsmeier-Haack Formylation Followed by Cyanation

Patent CN108178748B describes a route where 4,6-dihydroxypyrimidine undergoes Vilsmeier-Haack formylation to install a formyl group, which is subsequently converted to a cyano group via oxime formation and dehydration. Applying this strategy to 6-methoxypyrimidine derivatives could enable sequential chlorination and cyanation. The formylation step employs phosphoryl chloride and DMF, followed by hydroxylamine hydrochloride to yield the oxime, which is dehydrated using acetic anhydride to produce the nitrile.

Integrated Multi-Step Synthesis

Sequential Functionalization of Pyrimidine Core

A holistic synthesis begins with 6-methoxypyrimidine, which is chlorinated at position 4 using N-chlorosuccinimide (NCS) in acetonitrile. The intermediate 4-chloro-6-methoxypyrimidine is then subjected to cyanation at position 5 using copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C. This two-step process achieves an overall yield of 78%, with the CuCN-mediated cyanation proving critical for regioselectivity.

Solvent Optimization and Catalysis

Recent advancements emphasize solvent selection to enhance reaction efficiency. Ethanol and acetonitrile are preferred for chlorination due to their polar aprotic nature, which stabilizes ionic intermediates. Catalytic amounts of DMF or DIPEA accelerate POCl₃-mediated reactions, reducing side reactions such as methoxy group displacement. For example, a DMF-catalyzed chlorination at 85°C improves yield from 82% to 95% compared to non-catalytic conditions.

Comparative Analysis of Synthetic Routes

MethodReagentsTemperature (°C)Yield (%)Purity (%)Key Advantage
POCl₃ + DMFPOCl₃, DMF80–8595.699.6High scalability
PhosgeneCOCl₂, DMF100–11098.099.8Rapid reaction time
CuCN CyanationNCS, CuCN, DMSO12078.097.5Regioselective cyanation
One-PotNH₄Cl, malononitrile10065.095.0Solvent-free, eco-friendly

Phosgene-based methods achieve the highest yields but pose significant safety risks. Conversely, solvent-free one-pot syntheses align with green chemistry principles, albeit with moderate yields. Industrial applications favor POCl₃ and DMF due to cost-effectiveness and ease of handling .

Chemical Reactions Analysis

4-Chloro-6-methoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include ammonium hydroxide, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-methoxypyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 4

Pyrimidine derivatives with substituent modifications at positions 2 and 4 demonstrate distinct physicochemical and reactivity profiles:

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR, NMR) Reactivity/Applications Reference
4-Chloro-6-methoxypyrimidine-5-carbonitrile Cl (4), OMe (6), CN (5) Not Reported IR: 2224 cm⁻¹ (-CN) ; ¹H NMR: δ 3.3 (s, N-CH₃) Intermediate for dihydropyrido[2,3-d]pyrimidines
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile SMe (2), OMe (4), CN (5) 300 IR: 1660 cm⁻¹ (-C=O); ¹H NMR: δ 7.4–8.4 (Ar-H) Anticancer agent synthesis
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile Cl (4), SMe (2), CN (5) Not Reported IR: 2224 cm⁻¹ (-CN); ¹H NMR: δ 2.5 (s, S-CH₃) Agrochemical precursor
2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile NH₂ (2,4), Cl (6), CN (5) 229–231 MS: m/z 343 (M⁺); IR: 1661 cm⁻¹ (-C=O) Antimicrobial studies

Key Observations :

  • The cyano group at position 5 is conserved across analogs, enhancing electrophilicity for further functionalization.
  • Chlorine at position 4 (target compound) vs. amino groups (e.g., 2,4-diamino analog) significantly alters solubility and nucleophilic reactivity. Chlorine promotes SNAr reactions, while amino groups enable hydrogen bonding and participation in condensation reactions .
  • Methoxy vs. methylthio groups : Methoxy (OMe) at position 6 (target) provides steric hindrance and electron-donating effects, whereas methylthio (SMe) at position 2 () increases lipophilicity and alters metabolic stability .

Modifications at Position 6

Position 6 substituents influence steric and electronic properties:

Compound Name Substituent (Position 6) Melting Point (°C) Elemental Analysis (C, H, N) Biological Activity Reference
This compound OMe Not Reported Not Reported Synthetic intermediate
4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile 4-Br-Ph 235–238 Calc: C 57.88%, H 3.09%, N 15.84% Antiviral screening
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile S-H (2), O (6) >240 IR: 1675 cm⁻¹ (-C=O); ¹H NMR: δ 10.2 (s, NH) Enzyme inhibition studies
4-Chloro-6-(cyclopropylamino)pyrimidine-5-carbonitrile Cyclopropylamino Not Reported Molecular Formula: C₈H₇ClN₄ Kinase inhibitor development

Key Observations :

  • Methoxy group (target) vs. aryl groups (e.g., 4-bromophenyl in ): Aryl substituents enhance π-π stacking in crystal structures, increasing melting points (e.g., 235–238°C vs. unreported for the target) .
  • Oxo vs. methoxy : The 6-oxo group () introduces hydrogen-bonding capacity, critical for binding in biological targets, whereas methoxy groups prioritize synthetic versatility .

Biological Activity

4-Chloro-6-methoxypyrimidine-5-carbonitrile, a pyrimidine derivative, has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group, a methoxy group, and a nitrile group, which contribute to its interaction with various biological targets. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H6ClN3OC_7H_6ClN_3O with a molecular weight of approximately 185.59 g/mol. The structural features include:

  • Chloro Group : Enhances lipophilicity and potential enzyme interaction.
  • Methoxy Group : Modifies solubility and metabolic stability.
  • Nitrile Group : Facilitates hydrogen bonding and may enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit specific cancer cell lines. For instance, compounds derived from pyrimidine structures have shown promising antiproliferative effects against various cancer types. The compound's IC50 values have been reported in the range of 1–5 µM against certain cancer cell lines, indicating significant cytotoxicity .

Enzyme Inhibition

The mechanism of action primarily involves the inhibition of specific enzymes by binding to their active sites. This interaction can result in the modulation of critical biochemical pathways involved in cell proliferation and survival. The compound has been studied as a potential inhibitor of enzymes that are overexpressed in cancer cells, contributing to its therapeutic efficacy .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : Utilization of pyrimidine derivatives.
  • Reagents : Chlorination agents like N-chlorosuccinimide (NCS) and methoxy reagents.
  • Conditions : Optimized reaction conditions (temperature, solvent) are crucial for maximizing yield.

A general synthetic pathway can be summarized as follows:

Pyrimidine derivative+NCSChlorinated pyrimidineMethoxy substitution4Chloro6methoxypyrimidine 5 carbonitrile\text{Pyrimidine derivative}+\text{NCS}\rightarrow \text{Chlorinated pyrimidine}\rightarrow \text{Methoxy substitution}\rightarrow 4-\text{Chloro}-6-\text{methoxypyrimidine 5 carbonitrile}

Case Studies

Several case studies have demonstrated the effectiveness of this compound in drug development:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects on various cancer cell lines, revealing that modifications to the pyrimidine structure significantly enhanced activity .
  • Mechanism Exploration : Research investigating the binding affinities of this compound with target enzymes illustrated its potential to disrupt critical signaling pathways in cancer cells .

Research Findings

StudyFindings
Investigated enzyme inhibition; potential anticancer agent with specific molecular targets identified.
Explored synthesis routes; highlighted its role as a building block for pharmaceutical applications.
Assessed cytotoxicity; demonstrated significant antiproliferative effects against cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-methoxypyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via chlorination of pyrimidine precursors using reagents like N-chlorosuccinimide (NCS) in solvents such as ethanol or acetonitrile. Optimization involves adjusting reaction temperatures (e.g., 60–80°C) and solvent polarity to improve yields. Alternative methods include substituting NCS with POCl₃ under reflux conditions . Characterization via NMR and IR spectroscopy confirms the presence of functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, aromatic C-Cl at ~1551 cm⁻¹) .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) and melting point analysis. Spectral techniques like ¹H/¹³C NMR and mass spectrometry (MS) are critical for structural confirmation. For example, the molecular ion peak at m/z 169.57 (M⁺) in MS aligns with its molecular weight .

Q. What functional groups in this compound are reactive for further derivatization?

The chlorine at position 4 and the nitrile group at position 5 are primary reactive sites. Chlorine can undergo nucleophilic substitution with amines or alkoxides, while the nitrile group is amenable to hydrolysis or reduction to amines .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) improve the synthesis of pyrimidinecarbonitrile derivatives?

MCRs enable efficient one-pot synthesis by combining aldehydes, urea/thiourea, and nitrile precursors. For example, condensation of 4-methoxyphenyl aldehydes with urea and malononitrile under aqueous thermal conditions (80–100°C) yields analogs with >85% purity. This method reduces steps and waste .

Q. What strategies resolve contradictions in reported biological activities of pyrimidinecarbonitriles?

Discrepancies in antiproliferative activity (e.g., IC₅₀ variations across cancer cell lines) are addressed by standardizing assay protocols (e.g., MTT assays) and controlling substituent effects. For instance, electron-withdrawing groups (e.g., Cl, CN) enhance EGFR inhibition, while bulky groups reduce bioavailability .

Q. How does the substitution pattern on the pyrimidine ring influence enzyme inhibition?

Structure-activity relationship (SAR) studies show that:

  • Position 4 (Cl) : Enhances binding to hydrophobic kinase pockets (e.g., EGFR).
  • Position 6 (OCH₃) : Improves solubility and metabolic stability.
  • Position 5 (CN) : Mimics ATP’s phosphate groups, competing for kinase active sites .
Substituent Effect on Activity Example
4-Cl↑ Binding affinityEGFR inhibitors
6-OCH₃↑ Metabolic stabilityAnticancer analogs
5-CNATP mimicryTyrosine kinase inhibitors

Q. What analytical methods are used to study reaction intermediates in pyrimidine synthesis?

Liquid chromatography-mass spectrometry (LC-MS) tracks intermediates in real-time, while X-ray crystallography resolves ambiguous structures (e.g., confirming regioselectivity in chlorination). For example, crystallographic data for analogs like 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile validate ring conformations .

Methodological Challenges

Q. How can low yields in chlorination steps be mitigated?

Low yields (<50%) often stem from competing side reactions. Strategies include:

  • Using anhydrous solvents (e.g., dry acetonitrile) to minimize hydrolysis.
  • Catalytic additives (e.g., DMAP) to accelerate NCS-mediated chlorination.
  • Microwave-assisted synthesis for faster, cleaner reactions .

Q. What computational tools predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with biological endpoints. For example, docking into EGFR (PDB: 1M17) predicts binding energies <−8.0 kcal/mol for nitrile-containing derivatives .

Data Interpretation

Q. How are conflicting spectral data for pyrimidinecarbonitriles reconciled?

Discrepancies in NMR shifts (e.g., δH for NH₂ groups) arise from solvent polarity or tautomerism. Deuterated DMSO-d₆ suppresses exchange broadening, while 2D NMR (HSQC, HMBC) clarifies connectivity .

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